2-(1H-Benzo[d]imidazol-2-yl)ethenol
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Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)ethenol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring fused with an ethenol group, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethenol typically involves the condensation of o-phenylenediamine with an aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is heated under reflux to facilitate the formation of the benzimidazole ring. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)ethenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the ethenol group to an ethyl group.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Benzimidazole derivatives with reduced ethenol groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(1H-Benzo[d]imidazol-2-yl)ethenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)ethenol involves its interaction with various molecular targets and pathways. The benzimidazole ring can bind to specific enzymes or receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit protein kinases, topoisomerases, and other enzymes involved in cell proliferation and survival . The ethenol group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)ethenol can be compared with other benzimidazole derivatives, such as:
2-(1H-Benzo[d]imidazol-2-yl)acetate: Similar structure but with an acetate group instead of an ethenol group.
2-(1H-Benzo[d]imidazol-2-yl)methanone: Contains a methanone group, leading to different chemical properties and reactivity.
2-(1H-Benzo[d]imidazol-2-yl)aniline: Features an aniline group, which affects its biological activity and applications.
The uniqueness of this compound lies in its ethenol group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)ethenol |
InChI |
InChI=1S/C9H8N2O/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-6,12H,(H,10,11)/b6-5+ |
InChI Key |
OASBUCARBTZKNE-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CO |
Origin of Product |
United States |
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